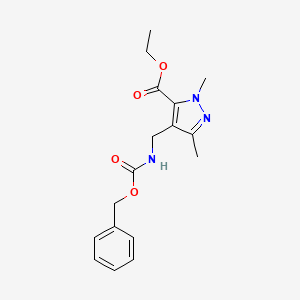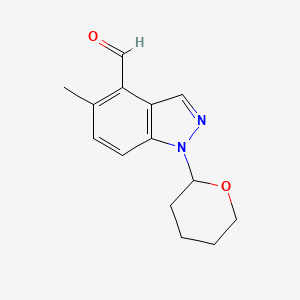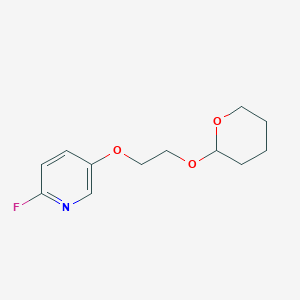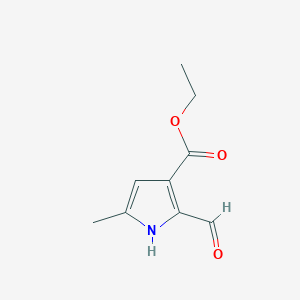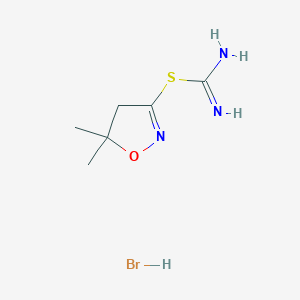
5,5-Dimethyl-4,5-dihydroisoxazol-3-yl carbamimidothioate hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Dimethyl-4,5-dihydroisoxazol-3-yl carbamimidothioate hydrobromide is a chemical compound with the molecular formula C6H12BrN3OS and a molecular weight of 254.15 g/mol . It is also known by other names such as Pyroxasulfone Impurity 3 HBr and Pyroxasulfone Impurity 4 HBr . This compound is used in various scientific research applications, particularly in the fields of chemistry and material science .
Preparation Methods
The synthesis of 5,5-Dimethyl-4,5-dihydroisoxazol-3-yl carbamimidothioate hydrobromide involves several steps. One common method includes the reaction of 5,5-dimethyl-4,5-dihydroisoxazole with carbamimidothioic acid in the presence of hydrobromic acid . The reaction conditions typically involve controlled temperatures and specific catalysts to ensure the desired product is obtained with high purity . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Chemical Reactions Analysis
5,5-Dimethyl-4,5-dihydroisoxazol-3-yl carbamimidothioate hydrobromide undergoes various chemical reactions, including:
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as palladium on carbon, and controlled temperatures . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
5,5-Dimethyl-4,5-dihydroisoxazol-3-yl carbamimidothioate hydrobromide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in material science and as an electronic chemical.
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-4,5-dihydroisoxazol-3-yl carbamimidothioate hydrobromide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and interfere with metabolic processes . The exact molecular targets and pathways involved are still under investigation, but it is believed to affect cellular functions by binding to key proteins and altering their activity .
Comparison with Similar Compounds
5,5-Dimethyl-4,5-dihydroisoxazol-3-yl carbamimidothioate hydrobromide can be compared with other similar compounds such as:
- 5,5-Dimethyl-4,5-dihydroisoxazol-3-ylisothiourea hydrobromide
- Pyroxasulfone Impurity 3 HBr
- Pyroxasulfone Impurity 4 HBr
These compounds share similar structural features but may differ in their specific chemical properties and applications .
Properties
Molecular Formula |
C6H12BrN3OS |
|---|---|
Molecular Weight |
254.15 g/mol |
IUPAC Name |
(5,5-dimethyl-4H-1,2-oxazol-3-yl) carbamimidothioate;hydrobromide |
InChI |
InChI=1S/C6H11N3OS.BrH/c1-6(2)3-4(9-10-6)11-5(7)8;/h3H2,1-2H3,(H3,7,8);1H |
InChI Key |
ULANLCCQCFPIHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=NO1)SC(=N)N)C.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3,5-Tris[2-(trifluoromethyl)-4-aminophenoxy]benzene](/img/structure/B13918269.png)
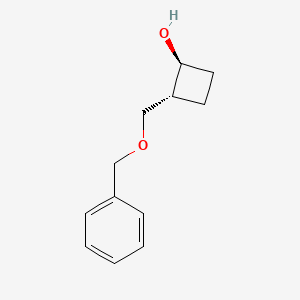

![methyl (E)-3-(6-nitrobenzo[d][1,3]dioxol-5-yl)acrylate](/img/structure/B13918286.png)
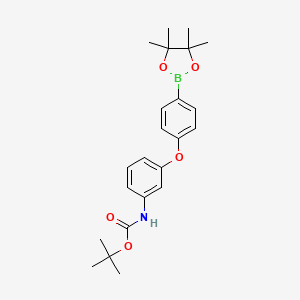
![[(8R)-6-methylene-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol](/img/structure/B13918291.png)
![1-[4-(Methoxymethoxy)-3-methylphenyl]ethanone](/img/structure/B13918295.png)


![2-[(2-Cyanoethyl)amino]-4,4,4-trifluorobutanoic acid](/img/structure/B13918313.png)
